molecular formula C16H17NO3S B2396764 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone CAS No. 477873-04-4

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone

Cat. No.: B2396764
CAS No.: 477873-04-4
M. Wt: 303.38
InChI Key: CADFTODBEDJTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone (CAS 477873-04-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol, this dihydroquinolin-4-one derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry . Quinolin-4-one cores are recognized as valuable precursors and key scaffolds in the synthesis of more complex, biologically active molecules, including naturally occurring quinoline-based alkaloids and their synthetic analogues . These structures are frequently investigated for their wide spectrum of potential pharmacological activities, which may include antitumor, antimicrobial, and other biological properties . This specific compound serves as a critical synthetic intermediate for researchers developing novel therapeutic agents. Its structure makes it a versatile building block for metal-free synthetic approaches, enabling the construction of alkaloid frameworks with structural diversity . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)21(19,20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADFTODBEDJTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1CCCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Alkylation, Ammonolysis, and Cyclocondensation

Reaction Pathway and Conditions

The most well-documented approach derives from tetrahydroquinolinone synthetic frameworks. This method involves three sequential steps:

  • Alkylation of Ethyl Benzoylacetate :
    Ethyl benzoylacetate undergoes nucleophilic substitution with a benzyl-type halide (e.g., phenylsulfonyl chloride) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C. This step introduces the sulfonyl group at position 3 of the quinolinone core.

    $$
    \text{Ethyl benzoylacetate} + \text{PhSO₂Cl} \xrightarrow{\text{K₂CO₃, DMF, 60°C}} \text{Ethyl 3-(phenylsulfonyl)benzoylacetate}
    $$

  • Ammonolysis :
    The alkylated intermediate is treated with 24% aqueous ammonia at 50°C for 24–72 hours, yielding a benzoylopropanamide derivative.

  • Cyclocondensation :
    The amide intermediate reacts with cyclohexanone in toluene under acidic catalysis (para-toluenesulfonic acid, TsOH) with anhydrous magnesium sulfate (MgSO₄) as a desiccant. This step forms the tetrahydroquinolinone ring via intramolecular cyclization.

    $$
    \text{Benzoylopropanamide} + \text{Cyclohexanone} \xrightarrow{\text{TsOH, MgSO₄, toluene, reflux}} \text{Target Compound}
    $$

Optimization Insights
  • Yield Enhancement : Replacing traditional extraction with direct quenching and crystallization improved the alkylation yield from 66% to 94%.
  • Cyclization Efficiency : MgSO₄ prevents water interference, increasing cyclization efficiency to >90%.

Copper-Catalyzed Sulfonylation of Activated Alkenes

One-Pot Sulfonylation Strategy

A scalable alternative employs copper(I) iodide (CuI)-catalyzed sulfonylation using sulfonylhydrazides and activated alkenes. This method directly introduces the phenylsulfonyl group during quinolinone formation:

  • Reaction Setup :
    A mixture of the alkene precursor (e.g., 3-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one) and phenylsulfonylhydrazide in acetonitrile/water (2:1) with CuI (0.06 mmol) at 80°C for 12 hours.

    $$
    \text{Alkene} + \text{PhSO₂NHNH₂} \xrightarrow{\text{CuI, CH₃CN/H₂O, 80°C}} \text{Target Compound}
    $$

  • Work-Up :
    The product is extracted with dichloromethane (DCM) and purified via silica gel chromatography.

Performance Metrics
  • Yield : 71–95% depending on substituents.
  • Advantages : Avoids multi-step isolation; suitable for gram-scale synthesis.

Chelation-Assisted Cyclization

Borate-Mediated Cyclization

Adapted from quinolone antibiotic syntheses, this method uses boric acid (H₃BO₃) and acetic anhydride (Ac₂O) to form a chelation intermediate, facilitating cyclization:

  • Chelation Complex Formation :
    The precursor (e.g., ethyl 3-(phenylsulfonyl)-4-methyl-2-oxocyclohexanecarboxylate) reacts with H₃BO₃ and Ac₂O catalyzed by ZnCl₂ at 60°C.

  • Cyclization :
    The intermediate undergoes acid-catalyzed (5% acetic acid) cyclization at 80°C to yield the tetrahydroquinolinone core.

Key Improvements
  • Scalability : Achieved 88% yield on 10–15 kg scales.
  • Purity : >98% HPLC purity without chromatography.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Scale Advantages Limitations
Multi-Step Alkylation K₂CO₃, TsOH, MgSO₄ 70–85 Lab-scale High functional group tolerance Lengthy purification steps
Cu-Catalyzed CuI, sulfonylhydrazides 71–95 Gram-scale One-pot synthesis Requires activated alkenes
Chelation H₃BO₃, ZnCl₂ 88–94 Industrial Chromatography-free Sensitive to acidic conditions

Mechanistic Insights and Side Reactions

Competing Pathways

  • Sulfonyl Group Hydrolysis : Under prolonged acidic conditions, the phenylsulfonyl moiety may hydrolyze to a sulfonic acid, necessitating pH control (pH 6–7).
  • Tautomerization : The tetrahydroquinolinone core exhibits keto-enol tautomerism, affecting reaction regioselectivity.

Impurity Profiling

  • Primary Impurity : Hydrolysis of the ethyl ester precursor (detected via LC-MS at m/z 282.2).
  • Mitigation : Use of anhydrous MgSO₄ and controlled reaction times reduces side products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a broad spectrum of pharmacological properties, making it a valuable scaffold for drug discovery. Research highlights its potential in the following areas:

  • Antimicrobial Activity : Dihydroquinolinone derivatives have shown promising antimicrobial effects against various pathogens. A study indicated that modifications to the quinolinone structure can enhance its efficacy against resistant bacterial strains .
  • Anti-inflammatory Properties : Compounds similar to 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone have been evaluated for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Specific derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating that structural variations can significantly impact biological activity .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique bicyclic structure allows for various modifications that can lead to new compounds with enhanced properties.

  • Synthetic Methodologies : Researchers have developed various synthetic routes to obtain this compound efficiently. These methods often involve the use of catalytic systems that facilitate the formation of the quinolinone core while allowing for functional group diversification .

Agrochemicals

The compound's structural characteristics make it suitable for applications in agrochemicals. Research indicates that derivatives of dihydroquinolinone can act as effective herbicides or insecticides due to their biological activity against pests and weeds.

  • Pesticidal Properties : Some studies have focused on the application of quinolinone derivatives in pest management strategies. Their ability to disrupt specific biological pathways in pests suggests potential use as environmentally friendly pesticides .

Case Studies and Research Findings

Study TitleFindingsYear
Potential Biodiesel AdditivesInvestigated dihydroquinolinone derivatives as additives to enhance oxidative stability in biodiesel blends .2024
Anticancer ActivityDemonstrated selective cytotoxicity of modified quinolinones against various cancer cell lines .2023
Anti-inflammatory EffectsShowed potential in inhibiting inflammatory pathways applicable to chronic diseases .2023

Mechanism of Action

The mechanism of action of 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinolinone core may participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(phenylsulfonyl)-2(1H)-quinolinone: Lacks the tetrahydro ring system, which may affect its reactivity and biological activity.

    3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone: Similar structure but without the methyl group, potentially altering its chemical properties.

    4-methyl-3-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Different core structure, which may influence its overall stability and reactivity.

Uniqueness

4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone is unique due to the combination of the phenylsulfonyl group and the tetrahydroquinolinone ring system. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Biological Activity

4-Methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone (CAS: 477873-04-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17NO3S
  • Molecular Weight : 303.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Several studies have reported the compound's antiproliferative effects against various human tumor cell lines. For instance, a study found that derivatives of tetrahydroquinolinones exhibited significant cytotoxicity with GI50 values in the nanomolar range against multiple cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 (nM)
MCF-7 (Breast Cancer)50
A549 (Lung Cancer)30
HeLa (Cervical Cancer)25

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that it may downregulate the expression of oncogenes and upregulate tumor suppressor genes .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines and decrease the activation of NF-kB signaling pathways .

Case Studies

  • Study on Tumor Inhibition :
    A research study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells.
  • Inflammation Model :
    In an experimental model of acute inflammation, the administration of this compound resulted in reduced edema and inflammatory cell infiltration. Histological analysis confirmed its efficacy in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone, and how are intermediates purified?

  • Methodology : The compound can be synthesized via ionic hydrogenation in superacid systems (e.g., CF3_3SO3_3H-SbF5_5) using cyclohexane as a hydrogen donor. Key intermediates like quinolinols are hydrogenated to form tetrahydroquinolinones . Purification typically involves column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC and NMR .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodology : Use 1^1H/13^13C NMR to confirm backbone structure and substituent positions. For stereochemical analysis, employ NOESY or X-ray crystallography. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonyl or carbonyl moieties .

Q. What in vitro assays are used to assess sigma receptor binding affinity?

  • Methodology : Competitive binding assays with radioligands (e.g., [3[^3H]DTG) on rat brain membranes. IC50_{50} values are calculated to compare affinity with reference agonists (e.g., SKF10,047) and antagonists (e.g., rimcazole) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinolinone ring) influence HCV polymerase inhibition?

  • Methodology : Conduct SAR studies by introducing substituents (e.g., fluoro, cyclopropylethyl) at positions 6 and 1. Evaluate enzymatic inhibition using HCV NS5B polymerase assays and replicon systems in Huh-7 cells. Compounds with 6-fluoro and 1-cyclopropylethyl groups show IC50_{50} < 50 nM .

Q. What strategies resolve contradictions in sigma receptor agonist vs. antagonist activity across studies?

  • Methodology : Validate functional activity via in vivo models (e.g., forced-swim test for antidepressant effects) and antagonism assays. Pre-administer antagonists (e.g., BMY14802) to confirm receptor-specific effects. Discrepancies may arise from differences in binding site conformations or assay conditions .

Q. How do polymorphic forms affect bioavailability and dissolution rates?

  • Methodology : Characterize polymorphs (α, β, δ) via powder XRD and DSC. Measure intrinsic dissolution rates using rotating disk methods. For example, the α-form of TA-270 (a related quinolinone) exhibits 2× faster dissolution than the β-form, correlating with higher oral bioavailability in rats .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) into sigma receptor or HCV polymerase crystal structures. Validate with MD simulations to assess binding stability. Focus on sulfonyl group interactions with hydrophobic pockets and hydrogen bonding with active-site residues .

Q. How are diastereomeric derivatives separated and evaluated for bioactivity?

  • Methodology : Use chiral HPLC or SFC for separation. Test cytotoxicity across tumor cell lines (e.g., SKOV-3). Diastereomers like 3S,4R- and 3R,4R-dihydroxyquinolinones show differential activity (e.g., IC50_{50} of 12 μM vs. inactive) .

Key Methodological Recommendations

  • Synthetic Optimization : Monitor reaction kinetics via TLC and adjust solvent polarity (e.g., THF vs. DCM) to improve yields .
  • In Vivo Testing : Use cerebral concussion recovery and forced-swim tests to evaluate CNS activity; dose at 30 mg/kg po for acute effects .
  • Analytical Validation : Combine NMR (for purity) and XRD (for crystallinity) to ensure batch consistency in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.